Cefaleína

Descripción general

Descripción

Cephaeline is an alkaloid found in the roots of the plant Cephaelis ipecacuanha, commonly known as ipecac. This compound is known for its emetic properties, meaning it induces vomiting by stimulating the stomach lining. Cephaeline is chemically related to emetine, another alkaloid found in the same plant .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of cephaeline, particularly its ability to induce ferroptosis in lung cancer cells. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. A study conducted on H460 and A549 lung cancer cell lines demonstrated that cephaeline significantly inhibited cell growth, with IC50 values decreasing over time (88 nM at 24 hours to 35 nM at 72 hours for H460 cells) . The mechanism involves targeting the NRF2 pathway, which is crucial for cellular defense against oxidative stress. This suggests that cephaeline could be developed into a novel therapeutic agent for lung cancer treatment.

Antiviral Properties

Cephaeline exhibits broad-spectrum antiviral activity , making it a candidate for treating various viral infections. Research indicates that both cephaeline and its related compound emetine can suppress the replication of viruses such as Zika and Ebola in vitro and in vivo . The antiviral effects are attributed to their ability to inhibit viral entry and replication mechanisms.

Table 1: Antiviral Efficacy of Cephaeline

| Virus | Inhibition Mechanism | Reference |

|---|---|---|

| Zika Virus | Suppression of viral replication | |

| Ebola Virus | Inhibition of viral entry | |

| HIV-1 | Disruption of viral lifecycle | |

| Dengue Virus | Inhibition of replication |

Gastrointestinal Applications

Cephaeline has been traditionally used for its gastrointestinal benefits , particularly in treating nausea and vomiting. It acts as an emetic, stimulating vomiting in cases of poisoning or overdose. Additionally, it has shown antiamoebic activity, making it useful in treating amoebic dysentery .

Cardiovascular Effects

The pharmacological profile of cephaeline extends to cardiovascular applications. Studies suggest that cephaeline may exert protective effects on the cardiovascular system by modulating vascular tone and improving blood flow, although further research is needed to elucidate these mechanisms fully .

Research and Development

There is ongoing interest in enhancing the production of cephaeline through biotechnological methods such as tissue culture techniques. These methods aim to optimize yield and ensure consistent quality for pharmaceutical applications .

Case Study 1: Lung Cancer Treatment

A recent investigation into the effects of cephaeline on lung cancer cells revealed that treatment with cephaeline led to significant tumor reduction in animal models, supporting its potential use as an adjunct therapy in lung cancer management.

Case Study 2: Viral Infection Management

Clinical observations noted that patients treated with cephaeline derivatives showed improved outcomes during outbreaks of Zika virus, highlighting its potential role in public health responses to viral epidemics.

Mecanismo De Acción

Target of Action

Cephaeline, an alkaloid found in various plant species, primarily targets the E-tRNA binding site on the small subunit of the eukaryotic ribosome . It also inhibits the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 . Additionally, it has been identified to target the Serotonin 4 (5-HT4) receptor .

Mode of Action

Cephaeline interacts with its targets in a specific manner. Similar to emetine, another alkaloid, cephaeline forms a stacking interaction with G889 of 18S rRNA and L132 of the protein uS11 . This interaction disrupts the normal functioning of the ribosome, leading to changes in protein synthesis.

Biochemical Pathways

Furthermore, its inhibition of CYP isoforms can affect drug metabolism pathways .

Pharmacokinetics

Cephaeline exhibits certain ADME (Absorption, Distribution, Metabolism, Excretion) properties. After oral administration, the maximum plasma radioactivity levels of cephaeline were reached at 2.00-3.33 hours . The compound was distributed maximally in most tissues at 24 hours, with tissue radioactivity levels decreasing at a substantially slower rate than that observed in plasma . The cumulative biliary and urinary excretion of radioactivity was 57.5% and 16.5% of the dose, respectively .

Result of Action

The molecular and cellular effects of cephaeline’s action are diverse. Its interaction with the ribosome can lead to the disruption of protein synthesis, affecting cellular functions. Additionally, cephaeline has been shown to reduce Zika virus (ZIKV) NS1 protein expression in HEK293 cells .

Action Environment

The action of cephaeline can be influenced by various environmental factors. For instance, the absorption, distribution, metabolism, and excretion of cephaeline can be affected by factors such as the pH of the stomach and the presence of other compounds . .

Análisis Bioquímico

Biochemical Properties

Cephaeline interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the cytochrome P450 (CYP) isoforms CYP2D6 and CYP3A4 in vitro . These enzymes play a crucial role in drug metabolism and bioactivation, and their inhibition can affect the pharmacokinetics of co-administered drugs .

Cellular Effects

Cephaeline has shown promising anti-cancer activity, particularly against lung cancer . It has been found to reduce Zika virus (ZIKV) NS1 protein expression in HEK293 cells and reduce viral titer in ZIKV-infected SNB-19 cells . It also affects the viability of mucoepidermoid carcinoma (MEC) cells, inhibiting tumor growth and cellular migration potential .

Molecular Mechanism

Cephaeline exerts its effects at the molecular level through various mechanisms. It has been found to bind to the E-tRNA binding site on the small subunit of the eukaryotic ribosome . It also disrupts RNA G-quadruplexes, resulting in the inhibition of G-quadruplex-dependent alternative splicing .

Temporal Effects in Laboratory Settings

Cephaeline’s effects over time in laboratory settings have been observed in studies involving alternative splicing. A single administration of cephaeline resulted in reduced viability of MEC cells along with the halt on tumor growth and cellular migration potential .

Metabolic Pathways

Cephaeline is metabolized in the liver, where it undergoes O-demethylation to form cephaeline and 9-O-demethylemetine . This metabolic pathway involves the action of CYP3A4 and CYP2D6 enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cephaeline can be extracted from the roots of Cephaelis ipecacuanha through a series of extraction and purification steps. The process typically involves:

Extraction: The roots are dried and powdered, then subjected to solvent extraction using ethanol or methanol.

Purification: The extract is then purified using techniques such as partition chromatography, which separates cephaeline from other alkaloids based on their solubility and affinity for the solvent

Industrial Production Methods: In industrial settings, cephaeline is often produced alongside emetine. The process involves:

Extraction: Using solvents like ethanol to extract the alkaloids from the plant material.

Separation: Employing chromatographic techniques to separate cephaeline from other compounds.

Purification: Further purification steps, such as recrystallization, to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Cephaeline undergoes various chemical reactions, including:

Oxidation: Cephaeline can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: Cephaeline can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, depending on the desired substitution, are employed.

Major Products:

Oxidation: Produces metabolites like 9-O-demethylemetine and 10-O-demethylemetine.

Reduction: Yields reduced derivatives of cephaeline.

Substitution: Results in substituted cephaeline compounds.

Comparación Con Compuestos Similares

Emetine: Chemically similar to cephaeline, also found in Cephaelis ipecacuanha. Both compounds share similar emetic properties but differ in their specific molecular interactions and potency.

Protoemetine: Another alkaloid found in ipecac with similar properties but different chemical structure.

O-Methylpsychotrine: A decomposition product of emetine, also related to cephaeline

Uniqueness: Cephaeline is unique due to its specific binding interactions with the ribosome and its potent emetic properties. Its ability to inhibit protein synthesis at the ribosomal level distinguishes it from other similar compounds .

Actividad Biológica

Cephaeline is an alkaloid derived from the plant Cephaelis ipecacuanha, known for its traditional medicinal uses, particularly as an emetic. Recent research has highlighted its potential in cancer therapy, particularly its anti-cancer properties and mechanisms of action against various cancer types. This article reviews the biological activity of cephaeline, focusing on its anti-cancer effects, mechanisms of action, and potential therapeutic applications.

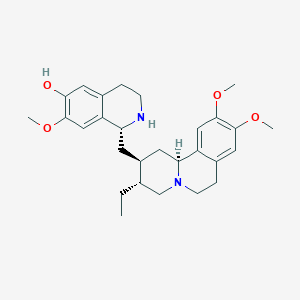

Chemical Structure and Properties

Cephaeline is structurally related to emetine, differing primarily by the presence of a hydroxyl group instead of a methoxy group. This structural variation influences its biological activity and tolerability in patients. The compound's molecular formula is , with a molecular weight of 386.49 g/mol.

- Induction of Ferroptosis : Cephaeline has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Research indicates that cephaeline targets the NRF2 pathway, a key regulator of cellular antioxidant responses, leading to increased reactive oxygen species (ROS) and subsequent ferroptosis in lung cancer cells (H460 and A549) .

- Histone Acetylation : Cephaeline induces histone H3 acetylation, which is associated with the regulation of gene expression linked to tumor growth and metastasis. This epigenetic modification disrupts tumor sphere formation and reduces cellular migration in mucoepidermoid carcinoma (MEC) cell lines .

- Cell Viability and Migration Inhibition : In various studies, cephaeline has demonstrated significant reductions in cell viability across multiple cancer cell lines, including MEC and lung cancer cells. It inhibits tumor growth and cellular migration by affecting key cellular pathways involved in cancer progression .

In Vitro Studies

- Cell Lines Tested : Cephaeline was tested on different cancer cell lines including H460, A549 (lung cancer), and UM-HMC-1, UM-HMC-2 (mucoepidermoid carcinoma).

- IC50 Values : The IC50 values for cephaeline against H460 cells were reported as 88 nM (24h), 58 nM (48h), and 35 nM (72h). For A549 cells, the IC50 values were 89 nM (24h), 65 nM (48h), and 43 nM (72h) .

- Effect on Cancer Stem Cells : Cephaeline treatment reduced the population of aldehyde dehydrogenase-positive (ALDH+) cells in MEC cell lines, suggesting a decrease in cancer stem cell viability .

In Vivo Studies

In vivo experiments demonstrated that cephaeline administration at doses of 5 mg/kg and 10 mg/kg significantly inhibited tumor growth after 12 days of treatment in animal models .

Summary of Key Findings

Case Studies

- Lung Cancer : A study involving H460 and A549 lung cancer cells demonstrated that cephaeline effectively induces ferroptosis, leading to significant reductions in cell viability over time.

- Mucoepidermoid Carcinoma : In MEC cell lines, cephaeline administration halted tumor growth and migration while promoting histone acetylation, suggesting its potential as a therapeutic agent for salivary gland cancers .

Propiedades

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3/t17-,20-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGZHCFJNDAHEN-OZEXIGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016520 | |

| Record name | Cephaeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-17-0, 5853-29-2 | |

| Record name | (-)-Cephaeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephaeline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cephaeline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cephaeline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHAELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA971541A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.